molecular formula C19H19NO4S B2930907 (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid CAS No. 327093-81-2

(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

Cat. No.: B2930907
CAS No.: 327093-81-2
M. Wt: 357.42
InChI Key: NHWNIGYPDKEQFP-ZHACJKMWSA-N
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Description

(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a synthetic cinnamic acid derivative designed for advanced pharmacological and biochemical research. Its core structure, featuring a prop-2-enoic acid (acrylic acid) moiety, is a privileged scaffold in medicinal chemistry, known for its potential to interact with various biological targets. The specific incorporation of a 3,4-dihydroquinoline sulfonyl group at the meta-position of the phenyl ring suggests this compound may be engineered for enhanced binding affinity and selectivity, potentially acting as a key intermediate or active agent in the inhibition of specific enzymatic pathways. Researchers can leverage this compound in the investigation of inflammatory processes, given that structurally related cinnamic acid derivatives have been studied as potential antileukotrienic agents, which are involved in the inflammatory cascade . Furthermore, the molecule's design may lend itself to applications in antiplatelet research, as similar compounds have been shown to inhibit arachidonic acid-induced platelet aggregation in human platelet-rich plasma . The presence of the sulfonyl group is a critical feature often associated with modulating properties such as metabolic stability and cellular permeability, making this compound a valuable probe for structure-activity relationship (SAR) studies in drug discovery. It is intended for use in in-vitro assay development, high-throughput screening, and as a synthetic precursor for further chemical functionalization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-14-8-9-15(10-11-19(21)22)13-18(14)25(23,24)20-12-4-6-16-5-2-3-7-17(16)20/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWNIGYPDKEQFP-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a member of the dihydroquinoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy and autoimmune diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a sulfonamide group linked to a dihydroquinoline moiety. Its chemical structure is critical for its interaction with biological targets.

Research indicates that compounds of this class may act as inhibitors of specific enzymes involved in hormone metabolism and signaling pathways. For instance, studies have shown that derivatives of dihydroquinoline can selectively inhibit the enzyme aldo-keto reductase AKR1C3, which is implicated in hormone-dependent cancers such as prostate cancer. The selectivity is attributed to the compound's ability to fit into the enzyme's active site and interact favorably with surrounding residues, which may not be possible with similar isoforms like AKR1C2 .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Notably:

  • Inhibition of AKR1C3 : The compound has been reported to exhibit low nanomolar potency against AKR1C3, showing up to 1500-fold selectivity over other isoforms. This inhibition is crucial as AKR1C3 plays a role in the progression of castration-resistant prostate cancer (CRPC) .
  • In Vivo Efficacy : In mouse models, derivatives have demonstrated significant reductions in tumor size when administered at therapeutic doses, indicating potential for clinical applications in oncology .

Autoimmune Disease Modulation

The compound's structural characteristics allow it to interact with immune pathways:

  • RORγt Inhibition : Recent findings suggest that related compounds can act as inverse agonists for RORγt, a transcription factor involved in Th17 cell differentiation. This activity has been linked to therapeutic effects in autoimmune diseases such as psoriasis and rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

  • Sulfonamide Group : The presence of the sulfonamide moiety is essential for binding affinity and selectivity towards AKR1C3.
  • Substituents on Dihydroquinoline : Small changes in substituents on the dihydroquinoline ring can enhance potency and selectivity. For example, variations that maintain hydrophobic interactions within the enzyme's binding pocket have shown improved inhibitory effects .

Case Studies

  • Prostate Cancer Model : A study demonstrated that administering this compound resulted in a marked decrease in tumor growth in xenograft models compared to controls .
  • Autoimmune Disease Treatment : In models of rheumatoid arthritis, compounds derived from this class showed reduced inflammation markers and improved clinical scores when tested against standard treatments .

Chemical Reactions Analysis

Conjugate Addition Reactions

The α,β-unsaturated carboxylic acid system undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon. This reactivity is well-documented for structurally similar compounds like (E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid .

Reaction Type Conditions Product Reference
Michael AdditionAmine (e.g., pyrrolidine), RT3-[3-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]propanamide

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amide coupling under standard conditions. For example, activation with EDCl/HOBt enables amide bond formation with primary amines .

Reaction Type Reagents/Conditions Product Reference
EsterificationMethanol, H₂SO₄, refluxMethyl (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoate
Amide FormationEDCl, HOBt, DIPEA, amineN-Alkyl-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enamide

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (para to the methyl group) undergoes sulfonation or nitration , though steric hindrance from the sulfonamide group may limit reactivity .

Reaction Type Reagents Position Product Reference
NitrationHNO₃, H₂SO₄, 0–5°CPara to –CH₃3-[3-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-4-methyl-5-nitrophenyl]prop-2-enoic acid

Reduction of the α,β-Unsaturated System

Catalytic hydrogenation selectively reduces the double bond without affecting the sulfonamide or aromatic rings .

Reaction Type Conditions Product Reference
HydrogenationH₂ (1 atm), Pd/C, ethanol3-[3-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]propanoic acid

Sulfonamide Reactivity

The sulfonamide group can act as a leaving group in nucleophilic substitution under basic conditions .

Reaction Type Conditions Product Reference
DisplacementK₂CO₃, DMF, alkyl halide3-[3-(Alkylsulfonyl)-4-methylphenyl]prop-2-enoic acid

Biological Activity and Target Interactions

While not a chemical reaction, the compound’s sulfonamide and quinoline moieties suggest interactions with ATP-binding cassette (ABC) transporters or inflammatory mediators via pyrophosphate pathways .

Key Structural Influences on Reactivity:

  • α,β-Unsaturated Acid : Enhances electrophilicity for conjugate additions.

  • Sulfonamide Group : Stabilizes negative charge, facilitating nucleophilic displacement.

  • Methyl Group : Directs EAS to the para position but introduces steric effects.

Experimental Considerations:

  • Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for reactions involving the sulfonamide group.

  • Stereochemical integrity (E-configuration) must be preserved during synthesis .

Comparison with Similar Compounds

Quinoline-Based Derivatives

  • (2E)-3-(4-Ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one monohydrate (): Structure: Contains a quinoline core with a prop-2-en-1-one (α,β-unsaturated ketone) group instead of propenoic acid. Key Differences: The ethoxyphenyl substituent and ketone functional group distinguish it from the target compound. The lack of a sulfonyl group reduces polar interactions compared to the dihydroquinoline sulfonyl moiety .

Propenoic Acid Derivatives

  • (2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (): Structure: Simplified analogue with hydroxy and methoxy substituents on the phenyl ring.
  • (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid (): Structure: Features a sulfamoyl group linked to a trifluoromethylphenyl ring instead of dihydroquinoline.

Complex Hybrid Structures

  • 2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid (): Structure: Combines tetrahydroquinoline, biphenyl carbonyl, and propanoic acid groups. Key Differences: The biphenyl carbonyl and propylphenoxy groups introduce steric bulk, which may hinder binding to compact active sites compared to the more streamlined target compound .

Comparative Analysis Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Features Reference
Target Compound Dihydroquinoline Sulfonyl, 4-methylphenyl, propenoic acid ~414.5 (estimated) E-configuration enhances bioactivity; sulfonyl improves solubility
(2E)-3-(4-Ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Quinoline Ethoxyphenyl, α,β-unsaturated ketone Ketone group vs. carboxylic acid; lacks sulfonyl
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid Phenylpropenoic acid Hydroxy, methoxy 194.18 Simpler structure; lacks dihydroquinoline and sulfonyl
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid Phenylpropenoic acid Trifluoromethylphenyl sulfamoyl Trifluoromethyl enhances lipophilicity; sulfamoyl vs. sulfonyl

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